molecular formula C21H26N4O4 B2557936 1-{3-[(4-chlorobenzoyl)amino]benzoyl}-N-propylpiperidine-4-carboxamide CAS No. 1029776-72-4

1-{3-[(4-chlorobenzoyl)amino]benzoyl}-N-propylpiperidine-4-carboxamide

Katalognummer B2557936
CAS-Nummer: 1029776-72-4
Molekulargewicht: 398.463
InChI-Schlüssel: BLSAQQFLLXLYOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{3-[(4-chlorobenzoyl)amino]benzoyl}-N-propylpiperidine-4-carboxamide, also known as CPP-109, is a synthetic compound that has been developed as a potential treatment for addiction and other neurological disorders. This compound is a derivative of the naturally occurring alkaloid, ibogaine, which has been used for centuries in traditional medicine practices in Africa. CPP-109 has shown promise in preclinical studies for the treatment of cocaine addiction, and has also been studied for its potential use in the treatment of alcohol and opioid addiction.

Wissenschaftliche Forschungsanwendungen

  • Polymer Synthesis and Biomineralization : A study by Ueyama et al. (1998) explored carboxylate-containing polyamides synthesized from compounds including 2,6-di(amino)benzoic acid and dimethylmalonyl dichloride. These polyamides form calcium complexes with NH…O hydrogen bonds, which are crucial in preventing Ca-O dissociation by hydrolysis. This research may have implications for the synthesis of polymers and their role in biomineralization processes, particularly in the formation of calcium carbonate (Ueyama et al., 1998).

  • Synthesis of Amides in Medicinal Chemistry : Koroleva et al. (2011) conducted research on synthesizing new carboxylic acid amides containing an N-methylpiperazine fragment. Their study involved the reaction of 1-methylpiperazine with 4-chlorobenzoyl chloride, potentially leading to applications in medicinal chemistry and drug development (Koroleva et al., 2011).

  • Crystal Structure Analysis in Chemistry : Mocilac et al. (2018) analyzed the crystal structures of various imides, including 4-chloro-N-(4-chlorobenzoyl)-N-(2-pyridyl)benzamide. Their research provides insights into the weak interactions and crystal packing in these compounds, which is important for understanding their chemical properties and potential applications (Mocilac et al., 2018).

  • Antibacterial Research : Egawa et al. (1984) explored the synthesis and antibacterial activity of various compounds, including those with a pyrrolidinyl group, which are relevant in the context of developing new antibacterial agents (Egawa et al., 1984).

  • Synthesis of Heterocyclic Compounds : Sedlák et al. (2008) focused on the synthesis of substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones. Their research contributes to the broader field of synthetic chemistry, particularly in the creation of novel heterocyclic compounds (Sedlák et al., 2008).

  • Antimicrobial Activity Studies : Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and studied their antimicrobial activities. Such studies are essential for discovering new antimicrobial agents (Kolisnyk et al., 2015).

  • Antibacterial and Antiarrhythmic Research : Abdel-Hafez et al. (2009) synthesized and evaluated tricyclic and tetracyclic thienopyridine derivatives for their antibacterial and antiarrhythmic activities. This research highlights the potential of such compounds in therapeutic applications (Abdel-Hafez et al., 2009).

  • Thermal Decomposition Studies in Chemistry : Uchida et al. (1981) researched the thermal decomposition of N,O-diacyl-N-t-butylhydroxylamines. Understanding the thermal behavior of these compounds is critical in various chemical processes and material sciences (Uchida et al., 1981).

Eigenschaften

IUPAC Name

ethyl 2-[[2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-3-28-20(27)16-9-5-6-10-17(16)23-18(26)14-29-19-13-15(2)22-21(24-19)25-11-7-4-8-12-25/h5-6,9-10,13H,3-4,7-8,11-12,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSAQQFLLXLYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]oxy}acetamido)benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.